Dimethyl 2-aminomalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-aminopropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-9-4(7)3(6)5(8)10-2/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDFJESNGMDHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-80-3 | |
| Record name | Dimethyl aminomalonate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016115803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical and Physical Properties of Dimethyl 2 Aminomalonate
Dimethyl 2-aminomalonate is commonly available as its hydrochloride salt, which offers enhanced stability and solubility. indiamart.com The properties of both the free amine and its salt are crucial for its application in synthesis.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₉NO₄ chemsrc.com | C₅H₁₀ClNO₄ nih.gov |
| Molecular Weight | 147.13 g/mol chemsrc.com | ~183.59 g/mol nih.govcymitquimica.com |
| Appearance | Off-white to light yellow powder lookchem.com | White to off-white crystalline powder sigmaaldrich.comcymitquimica.com |
| Melting Point | Not widely reported | ~160-166 °C (with decomposition) chemimpex.comsigmaaldrich.com |
| Boiling Point | ~155.7 °C at 760 mmHg chemsrc.com | Not applicable |
| Solubility | Not widely reported | Soluble in water and polar protic solvents like methanol (B129727). chemshuttle.comsigmaaldrich.com |
| CAS Number | 53704-09-9 chemsrc.com | 16115-80-3 nih.gov |
| Spectroscopic Data | Spectroscopic data is available for derivatives. For example, the ¹H NMR spectrum of Dimethyl 2-(4-methoxybenzylamino)malonate shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, the ester methyl groups, and the protons on the malonate backbone. The IR spectrum exhibits absorptions for the amine and ester functional groups. wiley-vch.de | IR spectra show characteristic absorptions for the amine and ester groups. chemshuttle.com |
Synthesis of Dimethyl 2 Aminomalonate
The synthesis of aminomalonates is a well-established process in organic chemistry. A common route to its diethyl analog, diethyl aminomalonate, starts from diethyl malonate. The starting material is first nitrosated to form diethyl isonitrosomalonate, which is then reduced to yield the desired aminomalonate. orgsyn.org The crude product is often unstable and is typically converted directly to its hydrochloride salt for improved stability and handling. orgsyn.org A similar strategy can be applied for the dimethyl ester. Alternative methods may involve the amination of a halogenated malonate, such as dimethyl bromomalonate, or the reduction of dimethyl nitromalonate. For instance, a patented method describes the synthesis of 2-amino malonamide, a related compound, from 2-chloromalonate derivatives. google.com
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block and Synthon
The prochiral nature of dimethyl 2-aminomalonate makes it an excellent starting point for asymmetric synthesis. By carefully selecting chiral catalysts or auxiliaries, chemists can control the stereochemical outcome of reactions at the central carbon, leading to the formation of valuable enantiopure compounds.
Enantioselective Transformations
The development of catalytic enantioselective reactions using this compound has opened new avenues for producing optically active molecules. Organocatalysis has emerged as a particularly powerful tool in this context. For instance, N-protected aminomalonates can participate in asymmetric allylic alkylation reactions with Morita-Baylis-Hillman (MBH) carbonates. researchgate.net When catalyzed by chiral Lewis bases like β-isocupreidine, these reactions can yield α-methylene-γ-lactams in excellent yields, although they may produce a mixture of regioisomers. researchgate.net
Another significant enantioselective transformation is the Michael addition. The N-tosylated derivative of this compound undergoes a highly enantioselective Michael-proton transfer-lactamization cascade with α,β-unsaturated acid chlorides. nih.govorgsyn.org Using a chiral catalyst such as O-trimethylsilylquinine (TMSQN) in the presence of a base like DBU, this reaction produces highly functionalized pyrrolidinones with excellent enantiomeric excess (>99:1 er). nih.govorgsyn.orgorgsyn.org Chiral cinchona-derived primary amine catalysts have also been employed to facilitate the 1,6-aza-Michael/1,4-Michael cascade reaction between polyunsaturated carbonyl compounds and 2-aminomalonates, leading to the synthesis of complex spirocyclic products. core.ac.uk
The following table summarizes selected enantioselective transformations involving this compound derivatives.
| Reactants | Catalyst/Reagent | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |
| Dimethyl 2-(tosylamino)malonate, (2E,4E)-5-Phenylpenta-2,4-dienoyl chloride | LiHMDS, O-Trimethylsilylquinine (TMSQN), DBU | (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate | 71% | >99:1 er | nih.govorgsyn.org |
| N-protected 2-aminomalonate, Morita-Baylis-Hillman carbonates | β-Isocupreidine | α-Methylene-γ-lactams | High | Moderate to Good | researchgate.net |
| Diisopropyl 2-isocyanatomalonate, α,β-Unsaturated N-(o-anisidyl) imine | Mg(OTf)₂–BOX complex | Highly substituted chiral pyrrolidinone | 98% | 89% (up to 99%) | scispace.com |
| Polyunsaturated carbonyl compounds, 2-Aminomalonates | Chiral cinchona-derived primary amine | Spirocyclic products | N/A | N/A | core.ac.uk |
Diastereoselective Synthesis
This compound is also instrumental in diastereoselective synthesis, where it is used to construct molecules with multiple stereocenters in a controlled manner. One notable application is in the iron-mediated spiroannelation with tricarbonyliron-cyclohexa-1,3-diene complexes. thieme-connect.comthieme-connect.com This reaction proceeds with a high degree of diastereocontrol, affording tricarbonyliron-coordinated 2-azaspiro[4.5]decanes almost quantitatively. thieme-connect.com The stereochemistry of the spiroannelation has been confirmed by X-ray crystal structure determination. thieme-connect.com
Furthermore, diastereoselective Mannich-type reactions have been developed. The coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines, promoted by bases like NaHCO₃ or NaI, yields dimethyl 2-(1-aminoalkyl)malonates as single diastereoisomers in most cases. researchgate.net These adducts can be subsequently converted into enantiomerically enriched β-amino esters and β-lactams. researchgate.net Similarly, a highly diastereoselective three-component reaction involving an aldehyde, aminomalonate, and a nitro-alkene has been used to form 2,3,4,5-tetrasubstituted pyrrolidines. mdpi.com
The table below highlights key diastereoselective syntheses utilizing this compound.
| Reactants | Reagent/Conditions | Product Type | Yield | Diastereomeric Ratio (dr) | Ref. |
| Tricarbonyliron-cyclohexadiene complex, Dimethyl aminomalonate | MeCN, 25 °C | Tricarbonyliron-coordinated 2-azaspiro[4.5]decane | 98% | High diastereocontrol | thieme-connect.comthieme-connect.com |
| N-(tert-Butyl)sulfinyl imines, Dimethyl malonate | NaHCO₃ or NaI, solvent-free | Dimethyl 2-(1-aminoalkyl)malonates | Good | Single diastereoisomer | researchgate.net |
| Aldehyde, Aminomalonate, Nitro-alkene | Three-component reaction | 2,3,4,5-Tetrasubstituted pyrrolidines | N/A | Highly diastereoselective | mdpi.com |
| Morita-Baylis-Hillman adducts of oxindole, 2,4,6-Triisopropylbenzenesulphonamide | Sodium hydride | α-hydroxyoxoindolin appended β-aminoester | N/A | Diastereoselective | researchgate.net |
Construction of Complex Amino Acid Derivatives
As a glycine (B1666218) anion equivalent, this compound is a cornerstone in the synthesis of both natural and unnatural amino acids and their derivatives. Its structure allows for the introduction of a wide variety of side chains, leading to diverse and complex amino acid structures.
Synthesis of α-Amino Acids
The amidomalonate synthesis is a classical and reliable method for preparing α-amino acids. libretexts.org The process typically begins with the N-acylation of this compound to protect the amino group. The resulting N-acyl derivative possesses an acidic proton on the α-carbon, which can be readily removed by a base to form a stable enolate. This enolate is then alkylated with an appropriate alkyl halide to introduce the desired side chain. libretexts.org The final step involves acidic hydrolysis, which simultaneously cleaves the ester groups and the N-acyl protecting group, followed by decarboxylation to yield the target α-amino acid. libretexts.org This methodology has been used to synthesize a variety of amino acids, including substituted L-methylphenylalanines. researchgate.net
Formation of Peptidomimetics
This compound serves as a precursor for creating peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved properties such as stability or bioavailability. The aminomalonic acid (Ama) unit itself can be incorporated into peptide chains. For example, it has been used in the synthesis of Boc-Leu-Ama(OMe)₂, a dipeptide analogue where the aminomalonate unit provides a unique structural element. sigmaaldrich.com The presence of the two ester groups on the α-carbon offers opportunities for further functionalization, allowing for the creation of constrained or conformationally restricted peptide mimics.
Synthesis of Diverse Heterocyclic Systems
The dual functionality of this compound makes it an exceptionally useful precursor for the synthesis of a wide array of nitrogen-containing heterocycles. google.com The amino group and the two ester groups can participate in various cyclization reactions, often in a tandem or one-pot fashion, to build complex ring systems efficiently.
Prominent examples include the synthesis of pyrrolidines and their derivatives. As mentioned previously, multi-component reactions involving aminomalonates can lead to highly substituted pyrrolidines. mdpi.com Furthermore, organocatalytic cascade reactions are effective in producing functionalized pyrrolidinones, which are core structures in many bioactive compounds. nih.govorgsyn.orgscispace.com An organocatalytic enantioselective synthesis of α-methylene-γ-lactams, which are nitrogen-containing five-membered rings, has also been developed from protected 2-aminomalonates. researchgate.net
The synthesis of spiroheterocycles is another area where this compound excels. The iron-mediated diastereoselective spiroannelation provides an efficient route to the 2-azaspiro[4.5]decane ring system. thieme-connect.comthieme-connect.com Additionally, vinylogous iminium ion activation has been used in cascade reactions with 2-aminomalonates as double nucleophiles to construct relevant spirocyclic products with complete regiocontrol. core.ac.uk The synthesis of pyrroles, another important class of heterocycles, can also be achieved using aminomalonate derivatives. acs.org
Pyrrole Synthesis
This compound is a valuable reagent in the synthesis of pyrroles, a core structure in many natural products and pharmaceuticals. thieme-connect.com One common approach involves the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. acs.org The regioselectivity of this reaction can be influenced by the nature of the diketone and the reaction conditions. acs.org An improved method for synthesizing ethyl pyrrole-2-carboxylate esters utilizes diethyl aminomalonate, a close analog of the dimethyl ester. acs.org Furthermore, the cyclocondensation of 2-(acylethynyl)pyrroles with diethyl aminomalonate hydrochloride provides an efficient route to 1H,1′H-2,3′-bipyrroles. thieme-connect.com
Spiro Compounds
The synthesis of spiro compounds, which contain two rings connected by a single common atom, has been effectively achieved using this compound. A notable example is the iron-mediated diastereoselective spiroannelation of dimethyl aminomalonate to form the 2-azaspiro[4.5]decane ring system. thieme-connect.comthieme-connect.com This method offers a high degree of control over the stereochemistry at the spiro center. thieme-connect.com Additionally, this compound is a key reactant in the synthesis of spirotryprostatin B. sigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.co.uk Multi-component reactions involving isatins, an amino-ester like diethyl 2-aminomalonate, and an alkyne have been developed for the efficient, diversity-oriented synthesis of novel spiro-oxindole-based 2,5-dihydropyrroles. psu.eduarkat-usa.org
Hydantoin and Pyrrolo[3,2-d]pyrimidine Scaffolds
This compound hydrochloride serves as a starting material in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate. alkalisci.comsigmaaldrich.comscientificlabs.co.uklookchem.comchemicalbook.comlookchem.com Hydantoins are a class of heterocyclic compounds with a wide range of biological activities.
The pyrrolo[3,2-d]pyrimidine scaffold, present in many biologically active molecules, can also be constructed using aminomalonate derivatives. An improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines involves the reaction of enamines, derived from diethyl aminomalonate, which cyclize to form aminopyrroles. nih.govacs.org These aminopyrroles can then be further elaborated to the desired pyrrolo[3,2-d]pyrimidine ring system. nih.govacs.org This methodology has been instrumental in synthesizing potent inhibitors of purine (B94841) nucleoside phosphorylase. acs.org
Other Heterocyclic Annulations
The utility of this compound extends to other heterocyclic annulation reactions. It acts as a 1,2-double donor in reactions with tricarbonyliron-cyclohexa-1,3-diene complexes, leading to spiroannelated pyrrolidine (B122466) rings. thieme-connect.com This reaction demonstrates excellent regioselectivity, favoring the formation of the 2-azaspiro[4.5]decane framework. thieme-connect.com Furthermore, this compound has been employed in formal [4+1] ylide annulation reactions for the synthesis of optically active dihydrofurans. acs.org
Precursors for Biologically Active Molecules
The ability of this compound to participate in the formation of diverse heterocyclic systems makes it a valuable precursor for the synthesis of biologically active molecules, including pharmaceutical intermediates and potential enzyme inhibitors.
Scaffold Formation for Pharmaceutical Intermediates
This compound and its diethyl counterpart are key building blocks in the synthesis of various pharmaceutical intermediates. lookchem.com For instance, diethyl aminomalonate is used to prepare compounds like vigabatrin, phenylbutazone, and nalidixic acid. wikipedia.org The cyclocondensation of 2-(acylethynyl)pyrroles with diethyl aminomalonate hydrochloride has been developed to produce 1H,1′H-2,3′-bipyrroles and pyrrolyl-aminopyrones, which are structural motifs found in many pharmacologically active products. thieme-connect.com
| Pharmaceutical Intermediate | Role of Aminomalonate Derivative |
| Methyl 3-phenyl-5-hydantoincarboxylate | Starting reagent (this compound hydrochloride) alkalisci.comsigmaaldrich.comscientificlabs.co.uklookchem.comchemicalbook.comlookchem.com |
| (R,S)-2-phenethylcysteine hydrochloride | Starting reagent (this compound hydrochloride) sigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.co.uklookchem.com |
| Spirotryprostatin B | Starting reagent (this compound hydrochloride) sigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.co.uk |
| 7-Substituted Pyrrolo[3,2-d]pyrimidines | Formation of the precursor aminopyrrole (Diethyl aminomalonate) nih.govacs.org |
| Spiro-oxindole-based 2,5-dihydropyrroles | Three-component reaction with isatins and alkynes (Diethyl 2-aminomalonate) psu.edu |
Design and Synthesis of Potential Inhibitors
The versatility of this compound extends to the design and synthesis of molecules with potential inhibitory activity against various enzymes. It is a precursor in the synthesis of spirotryprostatin B, a known inhibitor of the cell cycle. sigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.co.uklookchem.com Furthermore, the synthesis of 7-(phenylmethyl)pyrrolo[3,2-d]pyrimidine, a potent inhibitor of the enzyme purine nucleoside phosphorylase, utilizes diethyl aminomalonate in a key step. acs.org The development of spiro-oxindole-based 2,5-dihydropyrroles from diethyl 2-aminomalonate has led to the discovery of compounds with promising cytotoxicity against MCF-7 breast cancer cells. psu.edu
| Target | Inhibitor Scaffold | Role of Aminomalonate Derivative |
| Purine Nucleoside Phosphorylase | 7-Substituted Pyrrolo[3,2-d]pyrimidine | Formation of the precursor aminopyrrole (Diethyl aminomalonate) nih.govacs.org |
| Cell Cycle (Microtubule Dynamics) | Spirotryprostatin B | Starting reagent (this compound hydrochloride) sigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.co.uklookchem.com |
| MCF-7 Breast Cancer Cells | Spiro-oxindole-based 2,5-dihydropyrrole | Three-component reaction with isatins and alkynes (Diethyl 2-aminomalonate) psu.edu |
Derivatization and Analogue Development
Modifications at the Amino Group
The primary amino group in dimethyl 2-aminomalonate is a key site for derivatization, readily undergoing reactions typical of primary amines. These modifications are fundamental in peptide synthesis and in the construction of more complex molecular architectures where the nitrogen atom plays a crucial role.
N-alkylation of the amino group in aminomalonate esters is a common strategy to introduce alkyl substituents. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination offers a more controlled approach to mono-alkylation.
Arylation of the amino group, which involves the formation of a nitrogen-carbon bond with an aryl group, is a more advanced transformation. Modern organic synthesis offers several methods for N-arylation, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide. While specific examples for this compound are not abundant in the literature, the general applicability of this reaction to primary amines suggests its feasibility. Another approach involves microwave-assisted synthesis, which has been shown to be highly efficient for the N-arylation of various amines with heteroaryl chlorides.
Table 1: Examples of N-Alkylation and N-Arylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl aminomalonate |
| Nucleophilic Substitution | Alkyl Halide, Base | N-Alkyl aminomalonate |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl aminomalonate |
| Microwave-Assisted Arylation | Heteroaryl Chloride, Microwave Irradiation | N-Heteroaryl aminomalonate |
The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. The resulting N-acyl derivatives are also important intermediates in the synthesis of various pharmaceuticals.
Sulfonylation, the reaction of the amino group with a sulfonyl chloride in the presence of a base, yields a sulfonamide. This functional group is a key component in many antibacterial drugs (sulfa drugs). The reaction proceeds via nucleophilic attack of the nitrogen on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Table 2: Amidation and Sulfonylation of the Amino Group
| Reaction | Reagent | Product |
| Amidation | Acyl Chloride (R-COCl) | N-Acyl aminomalonate |
| Amidation | Acid Anhydride ((R-CO)₂O) | N-Acyl aminomalonate |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl aminomalonate |
Ester Group Modifications
The two methyl ester groups of this compound can be modified through reactions such as hydrolysis and transesterification. These transformations are crucial for altering the solubility and reactivity of the molecule, and for preparing it for subsequent reactions like decarboxylation.
Hydrolysis of the ester groups, typically under acidic or basic conditions, yields the corresponding carboxylic acids. Basic hydrolysis is often preferred as it is less likely to affect other acid-sensitive functional groups. The resulting malonic acid derivative can then be decarboxylated by heating to yield an amino acid.
Transesterification, the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst, is another useful modification. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst will yield diethyl 2-aminomalonate. This reaction is often driven to completion by using the alcohol as the solvent. A patent describes a continuous process for the transesterification of dimethyl malonate to diethyl malonate using orthotitanic acid esters as catalysts at temperatures between 60 and 200 °C, achieving high yields and purity.
Synthesis of Substituted this compound Analogues
The carbon atom alpha to the two ester groups is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbon can then be reacted with various electrophiles to introduce substituents at this position. This is the basis of the malonic ester synthesis of amino acids.
Alkylation of the alpha-carbon is typically achieved by treating the N-acetylated aminomalonate with a base like sodium ethoxide, followed by the addition of an alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired alpha-amino acid.
Arylation of the alpha-carbon can also be achieved. For example, C-arylation of active methylene (B1212753) compounds like diethyl malonate has been successfully carried out using aryl halides with a copper oxide nanoparticle catalyst. This methodology could potentially be applied to this compound to synthesize alpha-aryl amino acids.
Comparative Reactivity of Different Aminomalonate Esters (e.g., Diethyl vs. Dimethyl)
The reactivity of aminomalonate esters can be influenced by the nature of the alkyl groups of the esters. The most commonly used aminomalonate esters are the dimethyl and diethyl esters. While their chemical properties are very similar, there are subtle differences in their reactivity that can be attributed to steric and electronic effects.
Steric hindrance is a key factor. The ethyl groups in diethyl 2-aminomalonate are bulkier than the methyl groups in this compound. This can lead to slower reaction rates in reactions where the ester groups are close to the reaction center, such as in the case of nucleophilic attack at the carbonyl carbon. For reactions at the alpha-carbon, the difference in steric hindrance between the methyl and ethyl groups is less pronounced but can still play a role in the approach of bulky reagents.
In terms of physical properties, diethyl aminomalonate hydrochloride has a melting point of 165-170 °C, while dimethyl aminomalonate hydrochloride has a slightly lower melting point of 160 °C. This small difference may reflect the subtle variations in their crystal packing and intermolecular forces.
The choice between using the dimethyl or diethyl ester in a synthesis often comes down to practical considerations such as the desired solubility of the intermediates and the ease of removal of the alcohol byproduct during subsequent reaction steps. For instance, methanol (B129727) is more volatile than ethanol, which can be an advantage in certain purification procedures.
Table 3: Comparison of Dimethyl and Diethyl 2-Aminomalonate Hydrochloride
| Property | This compound Hydrochloride | Diethyl 2-Aminomalonate Hydrochloride |
| Molecular Formula | C₅H₁₀ClNO₄ | C₇H₁₄ClNO₄ |
| Molecular Weight | 183.59 g/mol | 211.64 g/mol |
| Melting Point | 160 °C (dec.) | 165-170 °C (dec.) |
| Steric Hindrance of Ester Group | Lower | Higher |
Advanced Analytical Techniques in Research on Dimethyl 2 Aminomalonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including dimethyl 2-aminomalonate. Both ¹H and ¹³C NMR spectra provide definitive information about the molecular framework.
In the ¹H NMR spectrum of dimethyl aminomalonate hydrochloride, the proton on the α-carbon and the amine protons show characteristic chemical shifts. The methoxy (B1213986) protons of the two ester groups typically appear as a singlet. The exact chemical shifts can be influenced by the solvent and whether the compound is in its free base or salt form.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum for dimethyl aminomalonate hydrochloride would show distinct signals for the carbonyl carbons of the ester groups, the α-carbon, and the methoxy carbons.
Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, can also be performed using NMR. By measuring nuclear Overhauser effects (NOE) or analyzing spin-spin coupling constants in various solvents, researchers can deduce the preferred conformation of the molecule in solution. For flexible molecules like this compound, NMR studies at different temperatures (dynamic NMR) can reveal information about the energy barriers between different conformers.
| ¹H NMR Data for Dimethyl Aminomalonate Hydrochloride | |
| Proton Type | Typical Chemical Shift (δ, ppm) |
| α-CH | Data not available in search results |
| -NH₂ | Data not available in search results |
| -OCH₃ | Data not available in search results |
| ¹³C NMR Data for Dimethyl Aminomalonate Hydrochloride | |
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| C=O (Ester) | Data not available in search results |
| α-C | Data not available in search results |
| -OCH₃ | Data not available in search results |
Mass Spectrometry for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would typically show a protonated molecular ion peak [M+H]⁺, confirming its molecular weight of 147.13 g/mol (for the free base). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₅H₉NO₄).
The fragmentation pattern observed in the mass spectrum gives structural information. For instance, the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) from the molecular ion are common fragmentation pathways for such esters, and their detection helps in confirming the structure.
Mass spectrometry is also an effective tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of starting materials (like dimethyl malonate) and the formation of intermediates and the final product, this compound. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
| Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight (Free Base) | 147.13 g/mol |
| Expected [M+H]⁺ (ESI-MS) | m/z 148.05 |
| Common Fragment Ions | Data not available in search results |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
For this compound, which is often handled as its more stable hydrochloride salt, a crystal structure would reveal the exact geometry of the molecule in the solid state. It would show the conformation of the ester groups relative to each other and the amine group. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group (in the salt form) and the carbonyl oxygen atoms or chloride ions, which dictate the crystal packing.
The process begins with growing a suitable single crystal, which can be the most challenging step. Once a crystal is obtained, it is mounted on a diffractometer to collect the diffraction data. This data is then processed to solve and refine the crystal structure.
| Crystallographic Data for a Related Compound: Dimethyl 2-(aminomethylene)malonate | |
| Parameter | Value |
| Chemical Formula | C₆H₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3410 (19) |
| b (Å) | 6.9000 (14) |
| c (Å) | 11.725 (2) |
| β (°) | 97.58 (3) |
| Volume (ų) | 749.1 (3) |
| Z (molecules/unit cell) | 4 |
Note: Crystallographic data for this compound was not available. Data for a structurally similar compound is provided for illustrative purposes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies.
In the IR spectrum of this compound, one would expect to observe:
N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations from the methyl and methine groups, usually found just below 3000 cm⁻¹.
A strong C=O stretching vibration from the ester carbonyl groups, which is a prominent band typically located around 1730-1750 cm⁻¹.
C-O stretching vibrations from the ester linkage, appearing in the 1000-1300 cm⁻¹ region.
N-H bending vibrations around 1600 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretches are strong in the IR, C-C backbone stretches might be more prominent in the Raman spectrum. The selection rules for IR (requiring a change in dipole moment) and Raman (requiring a change in polarizability) mean that some vibrations may be active in one technique but not the other, or have different intensities.
Both techniques can also be used for conformational studies. Changes in the molecular conformation can lead to shifts in vibrational frequencies or the appearance of new bands. By comparing experimental spectra with those calculated for different possible conformers using computational methods (like DFT), the most stable conformation in a given state can be inferred.
| Characteristic Vibrational Frequencies for this compound | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Ester) | 1730 - 1750 |
| N-H Bend (Amine) | ~1600 |
| C-O Stretch (Ester) | 1000 - 1300 |
Note: These are typical ranges for the functional groups present and not specific experimental data for the title compound.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net Such studies typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential surfaces, and atomic charges to understand charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. Reactivity indices derived from these calculations can offer quantitative predictions of a molecule's chemical behavior.
Despite the utility of these methods, no specific studies applying DFT or other quantum chemical calculations to analyze the electronic structure or predict the reactivity of dimethyl 2-aminomalonate have been identified. While the compound is known to participate in reactions such as the formation of azomethine ylides for use in 1,3-dipolar cycloadditions to synthesize pyrrolidines, computational details of its electronic properties that facilitate these reactions are not available in the reviewed literature. acs.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational landscapes of flexible molecules like this compound, revealing the preferred spatial arrangements of its functional groups and the energy barriers between different conformations. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other chemical species.
A thorough review of available research indicates that no studies have been published that utilize molecular dynamics simulations to explore the conformational landscapes of this compound. While MD simulations are widely used for complex systems, dedicated studies on the conformational dynamics of this specific small molecule are not present in the accessible literature.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify the structures of transition states and intermediates, and determine the activation energies associated with different reaction pathways. This information is critical for understanding reaction kinetics and selectivity.
This compound serves as a precursor in various chemical syntheses, including the formation of bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloids and β-lactams. nih.govdokumen.pubsdu.edu.cn However, computational studies modeling the specific reaction pathways and transition states involving this compound as a reactant are absent from the scientific literature. For instance, while it is a key component in three-component reactions for synthesizing pyrrolidines, the mechanistic steps, intermediates, and transition state structures for its conversion have not been computationally elucidated in published research. acs.org
Future Research Directions and Emerging Trends
Development of More Sustainable Synthesis Methods
The chemical industry's increasing emphasis on green chemistry is driving research towards more environmentally benign methods for synthesizing key intermediates like dimethyl 2-aminomalonate. Future efforts in this area are expected to concentrate on several key aspects to enhance the sustainability of its production.
Another critical area is the improvement of catalytic processes. While current methods may employ heavy metal catalysts, future trends point towards the use of more abundant and less toxic metal catalysts or even metal-free catalytic systems. Enzymatic resolutions or syntheses are also a compelling green alternative, offering high selectivity under mild reaction conditions. For instance, the enzymatic hydrolysis of amide derivatives of racemic amino acids has been shown to be an effective method for kinetic resolution, a principle that could be applied to produce enantiomerically pure this compound.
The principles of atom economy and waste reduction will also be central to future synthetic strategies. This includes the design of processes that minimize the use of protecting groups and stoichiometric reagents, opting instead for catalytic approaches that generate less waste. The use of greener solvents, such as bio-derived ethers like 2-MeTHF, is another area of active research that can contribute to making the synthesis of this compound more sustainable.
Expanding the Scope of Asymmetric Catalysis
This compound is a valuable prochiral nucleophile in asymmetric synthesis, and future research is set to expand its applications in creating chiral molecules with high enantiomeric purity. The development of novel chiral catalysts that can effectively control the stereochemistry of reactions involving this substrate is a key area of focus.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and future trends will likely see the development of new chiral organocatalysts, such as derivatives of proline, cinchona alkaloids, and chiral phosphoric acids, specifically designed for reactions with this compound. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally friendly. For example, enantioselective allylic alkylations and Michael additions are key reactions where new organocatalysts could provide higher yields and enantioselectivities. nih.gov
In the realm of metal-catalyzed reactions, the focus will be on designing more efficient and selective chiral ligands for a variety of metals. The development of heterobimetallic catalysts, which can act as both a Lewis acid and a Brønsted base, is a particularly promising direction for activating both the this compound and the electrophile, leading to highly stereocontrolled bond formation. researchgate.net The goal is to achieve high catalytic turnover numbers and excellent enantioselectivity under mild reaction conditions.
Furthermore, the combination of chiral aldehyde catalysis with transition metals presents a novel strategy for the asymmetric functionalization of N-unprotected amino esters like this compound. nih.gov This biomimetic approach, inspired by the action of pyridoxal-dependent enzymes, could open up new avenues for the synthesis of a wide range of chiral amino acid derivatives. nih.gov The development of structurally diverse and highly active chiral aldehyde catalysts will be crucial for the advancement of this field. nih.gov
Exploration in Materials Science
The unique structural features of this compound make it an intriguing building block for the synthesis of novel functional materials. Future research in materials science is expected to explore its incorporation into polymers and other advanced materials with tailored properties.
One area of interest is the use of this compound derivatives in the synthesis of specialty polymers. For instance, related compounds like dimethyl 2-(aminomethylene)malonate have been investigated for the preparation of polymers and dyes. researchgate.net The primary amine and two ester functionalities of this compound offer multiple points for polymerization, potentially leading to the formation of polyamides, polyesters, or other functional polymers with unique thermal, mechanical, or optical properties. The ability to introduce chirality into the polymer backbone by using enantiomerically pure this compound is another exciting prospect for creating materials with applications in chiral separations or asymmetric catalysis.
Furthermore, the reactivity of malonate derivatives can be harnessed to create functional surfaces. The anionic polymerization of diethyl methylidene malonate has been used to create chemically grafted coatings on polymer substrates. rsc.org A similar approach using this compound could lead to surfaces with tailored properties, such as improved biocompatibility, altered hydrophilicity, or the ability to bind specific molecules. The amino group could also be used to anchor the molecule to a surface, with the ester groups available for further modification.
The development of novel functional materials could also involve the incorporation of this compound into metal-organic frameworks (MOFs) or other porous materials. The ability of the amino and carboxylate groups to coordinate with metal ions could lead to the formation of new materials with interesting catalytic or gas-sorption properties. Additionally, aromatic aminosiloxane functional materials have been developed for applications in dielectrics, suggesting a potential role for aminofunctionalized building blocks like this compound in the electronics industry. google.com
Bio-conjugation and Chemical Biology Applications
The chemical versatility of this compound and its derivatives makes them valuable tools in the fields of bio-conjugation and chemical biology. Future research will likely leverage its unique properties to develop new methods for labeling, cross-linking, and synthesizing biologically active molecules.
As a bifunctional molecule, this compound can serve as a linker in bio-conjugation reactions. The amino group can be selectively reacted with a biomolecule, such as a protein or a nucleic acid, while the ester groups can be modified to attach other molecules of interest, such as fluorescent dyes, drugs, or affinity tags. This allows for the creation of well-defined bioconjugates with specific functions.
In the realm of medicinal chemistry, aminomalonic acid derivatives have shown promise as building blocks for the synthesis of bioactive compounds. mdpi.com For instance, they have been incorporated into peptide-like structures to create potent inhibitors of enzymes like matrix metalloproteinases. sigmaaldrich.com Future research will likely focus on designing and synthesizing novel aminomalonate-containing molecules with improved therapeutic properties, such as enhanced target specificity and reduced off-target effects. The discovery that aminomalonate can be formed post-translationally in peptides by radical SAM enzymes suggests a natural precedent for its incorporation into biological systems and may inspire new approaches to drug design. nih.govresearchgate.net
Furthermore, the study of aminophosphonic acids and their derivatives, which are bio-isosteric analogues of amino acids, has revealed their potential in metabolic regulation and as therapeutic agents. nih.gov This provides a strong rationale for exploring the synthesis and biological activity of phosphonate (B1237965) analogues of this compound, which could lead to the discovery of new enzyme inhibitors or modulators of biological pathways. nih.gov The development of efficient synthetic methods for these analogues will be a key focus of future research. nih.gov
Q & A
Q. What are the optimized synthetic routes for dimethyl 2-aminomalonate, and how can reaction conditions be adjusted to improve yield?
this compound is synthesized via condensation reactions under reflux conditions. A common method involves reacting malonate derivatives with ammonia or amines in methanol, followed by purification using silica gel column chromatography and crystallization (e.g., chloroform/hexane mixtures) . Yield optimization requires precise control of temperature (e.g., 135–145°C for related reactions) and stoichiometric ratios of reactants. For example, ammonia concentration and reaction time significantly influence the formation of the aminomethylene group .
Q. How can the molecular conformation and electronic structure of this compound be characterized experimentally?
X-ray crystallography is the gold standard for determining bond lengths and angles. For instance, the C=C bond length in dimethyl 2-(aminomethylene)malonate is ~1.38 Å, while the =C–N bond is ~1.33 Å, indicative of its "push-pull" ethylene nature . Hydrogen-bonding interactions in the crystal lattice (e.g., N–H⋯O) can be mapped to predict reactivity . Spectroscopic methods like NMR and IR complement structural analysis by confirming functional groups.
Q. What are the typical applications of this compound in synthesizing bioactive molecules?
The compound serves as a key intermediate in natural product synthesis. For example, it couples with carboxylic acids (e.g., acid [83] in salinosporamide biosynthesis) to form amides, enabling biomimetic cyclization into γ-lactams . Its electron-deficient malonate core facilitates nucleophilic additions, making it valuable for constructing heterocycles in drug discovery .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in cyclization reactions?
Substituents on the amine group dictate reaction pathways. For example, N-tosylated derivatives undergo double C–F substitutions with β-CF₃-1,3-enynes to yield 2-fluoro-2-pyrrolines, whereas N-acetylated analogs produce 4-trifluoromethyl pyrrolidines . Steric and electronic factors must be balanced: bulky groups hinder nucleophilic attack, while electron-withdrawing groups enhance electrophilicity at the malonate carbonyl .
Q. What analytical strategies resolve contradictions in product distributions during reactions involving this compound?
Contradictions often arise from competing reaction pathways. For example, in reactions with β-CF₃-1,3-enynes, product selectivity (fluoro-pyrrolines vs. pyrrolidines) depends on the nucleophile’s protecting group . Mechanistic studies using in situ FTIR or LC-MS can track intermediate formation. Computational modeling (e.g., DFT) helps identify transition states and energy barriers, guiding condition optimization .
Q. How can this compound be integrated into enzyme-inspired synthetic pathways?
The compound mimics biosynthetic intermediates, such as in salinosporamide A synthesis, where it forms a linear PKS-NRPS hybrid intermediate . Its structural similarity to 2-aminomalonate semialdehyde—a metabolite in L-serine dehydrogenase pathways—enables biomimetic cyclization to γ-lactams, mirroring enzymatic cascades .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific safety data for this compound is limited, related malonate esters require precautions against inhalation and skin contact. Use fume hoods during synthesis, and employ personal protective equipment (gloves, goggles). Waste should be neutralized with aqueous NaOH before disposal .
Methodological Tables
Table 1: Key Structural Parameters of this compound Derivatives
| Parameter | Value (Å/°) | Method | Reference |
|---|---|---|---|
| C=C bond length | 1.38 | X-ray crystallography | |
| =C–N bond length | 1.33 | X-ray crystallography | |
| Hydrogen bond (N–H⋯O) | 2.85 | X-ray crystallography |
Table 2: Reaction Optimization Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
